molecular formula C13H22N2O3 B8108800 Rel-2-((3S,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yloxy)-1-(Pyrrolidin-1-Yl)Ethanone

Rel-2-((3S,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yloxy)-1-(Pyrrolidin-1-Yl)Ethanone

Cat. No.: B8108800
M. Wt: 254.33 g/mol
InChI Key: ZYAJRHPVZCVWNE-MDZLAQPJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-2-((3S,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yloxy)-1-(Pyrrolidin-1-Yl)Ethanone is an intriguing synthetic compound with a complex structure. It features a pyrrolidinyl group and an octahydropyrano-pyrrol structure, indicating a variety of potential chemical properties and applications. This compound stands out due to its unique arrangement of atoms and functional groups, which can facilitate diverse chemical reactions and mechanisms of action.

Properties

IUPAC Name

2-[[(3S,3aS,7aR)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrol-3-yl]oxy]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c16-12(15-5-1-2-6-15)9-18-11-8-14-10-4-3-7-17-13(10)11/h10-11,13-14H,1-9H2/t10-,11+,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAJRHPVZCVWNE-MDZLAQPJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COC2CNC3C2OCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)CO[C@H]2CN[C@H]3[C@@H]2OCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Rel-2-((3S,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yloxy)-1-(Pyrrolidin-1-Yl)Ethanone typically involves multi-step synthetic processes. One common route includes the synthesis of the octahydropyrano-pyrrol intermediate, followed by its functionalization with a pyrrolidin-1-yl group through nucleophilic substitution reactions. The reaction conditions often require carefully controlled temperatures, typically ranging from -10 to 50 degrees Celsius, and anhydrous environments to prevent moisture-sensitive reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve automated flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or platinum can facilitate faster reactions and higher efficiencies. Quality control is stringent, involving chromatographic techniques to ensure purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Rel-2-((3S,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yloxy)-1-(Pyrrolidin-1-Yl)Ethanone undergoes various chemical reactions, including:

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic and electrophilic substitution reactions are common, employing reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

Typical reagents include:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride

  • Nucleophiles: Sodium methoxide, potassium tert-butoxide

  • Electrophiles: Alkyl halides, sulfonyl chlorides

Reactions generally occur under anhydrous conditions and require inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.

Major Products

The major products formed include various oxidized or reduced derivatives of the original compound, as well as substituted versions depending on the reagents used.

Scientific Research Applications

Rel-2-((3S,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yloxy)-1-(Pyrrolidin-1-Yl)Ethanone has found applications in multiple research fields:

Chemistry

In chemistry, this compound is used as a building block for more complex molecules. Its ability to participate in diverse chemical reactions makes it valuable for synthesizing novel compounds with potential utility in materials science and catalysis.

Biology

In biological research, it can be used to study enzyme interactions, binding affinities, and cellular uptake mechanisms. The unique structure allows it to serve as a model compound for investigating biochemical pathways.

Medicine

Medically, it has potential as a pharmaceutical intermediate. Its structural motifs are often found in drugs that target central nervous system disorders and infectious diseases.

Industry

In industrial applications, this compound could serve as a precursor for advanced materials, such as polymers and coatings, due to its robust chemical stability.

Mechanism of Action

Rel-2-((3S,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yloxy)-1-(Pyrrolidin-1-Yl)Ethanone exerts its effects by interacting with specific molecular targets. The pyrrolidinyl and octahydropyrano-pyrrol moieties can bind to enzymes and receptors, altering their activity. The compound may inhibit or activate pathways involved in cellular communication, influencing processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Other compounds similar to Rel-2-((3S,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yloxy)-1-(Pyrrolidin-1-Yl)Ethanone include:

  • Rel-2-((3S,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yloxy)-1-(Pyrrolidin-2-Yl)Ethanone

  • Rel-2-((3S,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yloxy)-1-(Pyrrolidin-3-Yl)Ethanone

Uniqueness

What sets this compound apart is its specific configuration and the combination of functional groups, which afford it unique reactivity and binding properties compared to its analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.